Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with an ethyl ester functional group and a pyridine moiety. The presence of the 3-methylpyridine substituent adds specific properties that can influence the compound's reactivity and biological activity. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate can be synthesized through various organic reactions involving piperidine and pyridine derivatives. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
This compound is classified as an organic compound, specifically an ester due to the presence of the ethyl carboxylate group. It also falls under the category of nitrogen-containing heterocycles due to its piperidine structure.
The synthesis of Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate typically involves the following steps:
The synthesis may utilize various reagents and conditions, including solvents, temperature controls, and catalysts to optimize yield and purity. Techniques such as chromatography may be employed for purification.
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate has a complex molecular structure characterized by:
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate can participate in various chemical reactions typical of esters and heterocycles:
The reaction conditions (temperature, solvent, concentration) must be optimized to achieve desired outcomes while minimizing side reactions.
The mechanism of action for Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate in biological systems may involve interaction with specific receptors or enzymes due to its structural features:
Further studies are required to elucidate precise mechanisms and target interactions, often involving pharmacological assays and computational modeling.
Relevant data on these properties is crucial for handling and application in research settings.
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate has potential applications in:
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its structural versatility, metabolic stability, and capacity to influence molecular conformation and physicochemical properties. The saturated six-membered ring adopts stable chair conformations, enabling precise spatial positioning of substituents for target engagement. Key pharmacological attributes imparted by piperidine scaffolds include:
Therapeutic Area | Drug Example | Piperidine Role | |
---|---|---|---|
Analgesia | Meperidine | μ-Opioid receptor agonist | |
Antipsychotics | Risperidone | 5-HT₂A/D₂ receptor antagonism | |
Anticancer Agents | Crizotinib (piperidine variant) | ALK/ROS1 inhibition | |
Alzheimer's Therapy | QC Inhibitors (e.g., DPCI-28) | Glutaminyl cyclase inhibition | [6] |
Recent drug discovery efforts exploit ethyl piperidine-4-carboxylate derivatives as intermediates for constructing complex molecules targeting neurodegenerative disorders and cancer. The ethyl ester serves as a synthetic precursor to carboxamides—crucial for mimicking peptide bonds—or as a carboxylic acid bioisostere. Piperidine substitution at nitrogen with aromatic systems like 3-methylpyridin-4-yl enhances CNS penetration potential due to balanced lipophilicity and active transport compatibility [6] [7].
The 3-methylpyridin-4-yl (3-Me-4-Py) moiety attached to the piperidine nitrogen confers distinctive electronic, steric, and pharmacophoric properties that profoundly influence bioactivity:
Structure-Activity Relationship (SAR) studies in antiviral indole carboxamides demonstrate the pharmacophoric superiority of 4-pyridylmethyl derivatives over benzyl or 3-pyridylmethyl analogs. Compound 4 (4-PyrCH₂NH-) exhibited IC₅₀ = 6.8 μM against WEEV replicons, whereas the 3-pyridyl analog 5 showed reduced potency (2-fold increase in IC₅₀). Chiral α-methyl-4-pyridylmethyl derivatives (27a-b) further enhanced potency (IC₅₀ = 0.6-2.4 μM), underscoring the scaffold's sensitivity to steric optimization :Table 2: Impact of Pyridine Substitution on Antiviral Activity
Compound | R Group | WEEV IC₅₀ (μM) | MDR1 Recognition (% Rho123 Uptake) |
---|---|---|---|
4 | 4-PyrCH₂NH- | 6.8 ± 1.7 | 31-63 |
5 | 3-PyrCH₂NH- | ~13.6* | Not Reported |
27a | 4-PyrCH(CH₃)NH- (racemic) | 2.4 ± 0.8 | 35.9 ± 1.8 |
27b | (R)-4-PyrCH(CH₃)NH- | 0.6 ± 0.3 | Not Reported |
*Estimated from 2-fold loss relative to compound 4
The 3-methyl group also modulates transporter recognition. P-glycoprotein (Pgp) efflux at the blood-brain barrier (BBB) often limits CNS drug efficacy. SAR demonstrates that 3-Me-4-Py derivatives exhibit lower MDR1 recognition (e.g., 27a: 35.9% Rho123 uptake) than unsubstituted pyridyl analogs, suggesting improved brain penetration potential—a critical attribute for neurotropic antiviral or neurodegenerative therapeutics [3] .
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate occupies a distinct chemical space relative to structurally related piperidinecarboxylates. Key comparisons reveal how subtle structural variations influence physicochemical profiles and therapeutic potential:
Table 3: Comparative Analysis of Piperidinecarboxylate Derivatives
Compound | Molecular Weight (g/mol) | Key Structural Feature | Therapeutic Potential | |
---|---|---|---|---|
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate | ~248.3* | Ester at C4; N1-3-Me-4-Py linkage | CNS penetrant intermediates | |
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate (ES03740) | 234.3 | Ester at C4; N1-3-Py linkage | Kinase inhibitor precursors | [7] |
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate (CID 57917544) | 234.3 | Ester & pyridine at C4 (quaternary) | Conformationally restricted scaffolds | [4] |
N,N-dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline (EVT-6607981) | 353.5 | Carboxamide linker; O-benzyl 3-Me-4-Py | Kinase/QC inhibitors | [3] |
*Calculated for C₁₄H₂₀N₂O₂
The 3-methylpyridin-4-yl moiety demonstrates superior metabolic stability over phenyl or other heteroaryl substituents. Microsomal stability studies on piperidine-attached systems show that 3-Me-4-Py derivatives exhibit extended half-lives (e.g., 4: MLM T₁/₂ = 25.9 min) compared to phenyl analogs (<10 min), attributable to methyl group blockage of oxidative hotspots. This stability is crucial for maintaining therapeutic drug levels [2] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0